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Compound of Interest

Compound Name: Diethyl chloromalonate

Cat. No.: B119368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
chloromalonate, a valuable reagent in organic synthesis. This document collates available

and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), offering a valuable resource for compound identification, purity

assessment, and reaction monitoring.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for diethyl chloromalonate.

Where experimental data is not readily available, predicted values based on established

principles and data from analogous compounds are provided.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constant (J,
Hz)

~4.7 Singlet 1H -CHCl- N/A

~4.3 Quartet 4H -OCH₂CH₃ ~7.1

~1.3 Triplet 6H -OCH₂CH₃ ~7.1

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a deuterated

chloroform (CDCl₃) solvent.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Assignment

~165 C=O (Ester carbonyl)

~65 -OCH₂CH₃

~60 -CHCl-

~14 -OCH₂CH₃

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium-Strong C-H stretch (alkyl)

1760 Strong C=O stretch (ester)[1]

~1250 Strong C-O stretch (ester)

~780 Medium C-Cl stretch

Table 3: Mass Spectrometry (MS) Data
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Electron Ionization (EI) Mass Spectrum

m/z Predicted Identity Relative Intensity

194/196 [M]⁺ (Molecular ion) Low (isotope pattern for Cl)

159 [M - Cl]⁺ Medium

149 [M - OCH₂CH₃]⁺ Medium

121 [M - COOCH₂CH₃]⁺ High

76 [CHCl=C=O]⁺ Medium

Note: The fragmentation pattern is predicted based on the structure and common

fragmentation pathways of related malonic esters.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of diethyl chloromalonate in 0.6-0.7

mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.
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Tune and match the probe for the specific nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum.

Typical spectral width: 0-12 ppm.

Pulse angle: 30-45°.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0-200 ppm.

Pulse angle: 45-90°.

Relaxation delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.
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Procedure (for a neat liquid sample):

Sample Preparation: Place one to two drops of neat diethyl chloromalonate onto the

surface of a salt plate (e.g., NaCl or KBr).

Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin

liquid film.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe or after separation by gas chromatography (GC). The sample is

vaporized under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b119368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of diethyl
chloromalonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b119368?utm_src=pdf-custom-synthesis
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table-1.pdf
https://www.benchchem.com/product/b119368#spectroscopic-data-nmr-ir-ms-of-diethyl-chloromalonate
https://www.benchchem.com/product/b119368#spectroscopic-data-nmr-ir-ms-of-diethyl-chloromalonate
https://www.benchchem.com/product/b119368#spectroscopic-data-nmr-ir-ms-of-diethyl-chloromalonate
https://www.benchchem.com/product/b119368#spectroscopic-data-nmr-ir-ms-of-diethyl-chloromalonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b119368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

